molecular formula C22H23N3O2S B7535157 1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone

1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone

Cat. No.: B7535157
M. Wt: 393.5 g/mol
InChI Key: DOVPWUBXTAPPRL-UHFFFAOYSA-N
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Description

1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone is a complex organic compound with a unique structure that combines a pyrrole ring, a benzimidazole moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole ring, followed by the introduction of the thiophene group and the benzimidazole moiety. The final step involves the formation of the ethanone linkage.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone shares similarities with other compounds containing pyrrole, thiophene, and benzimidazole moieties.
  • Examples include 1-(thiophen-2-ylmethyl)pyrrole and 2-(1-hydroxyethyl)benzimidazole.

Uniqueness:

  • The combination of these three functional groups in a single molecule is unique, providing distinct chemical and biological properties.
  • This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-11-18(15(2)24(14)12-17-7-6-10-28-17)21(27)13-25-20-9-5-4-8-19(20)23-22(25)16(3)26/h4-11,16,26H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVPWUBXTAPPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)CN3C4=CC=CC=C4N=C3C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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